molecular formula C18H20N4O B2689387 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1909590-26-6

2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2689387
CAS No.: 1909590-26-6
M. Wt: 308.385
InChI Key: FKIASAFSBARCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule designed for research purposes, featuring a molecular hybrid of a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and a 6-(pyrrolidin-1-yl)pyrimidine moiety. The THIQ core is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities. This scaffold is found in various clinically used drugs and experimental compounds, demonstrating its significance in pharmaceutical research . The specific research applications of this compound are informed by its structural features. The tetrahydroisoquinoline component is a common feature in compounds that act as protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), which recruit target proteins to E3 ubiquitin ligases like KEAP1 for degradation . Furthermore, tetrahydroisoquinoline derivatives have been extensively explored as inhibitors for various disease targets. For instance, similar molecular architectures have shown potent and selective inhibition of kinases like Janus Kinase 2 (JAK2), which is a promising target for the treatment of myeloproliferative neoplasms . Additionally, the structural motif is present in ligands for central nervous system (CNS) targets, including serotonin and histamine receptors, indicating potential applications in neuropharmacology research . The presence of the pyrrolidinyl-pyrimidine group may contribute to enhanced solubility and binding affinity, potentially making this compound a valuable chemical probe or a starting point for hit-to-lead optimization campaigns in drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(22-10-7-14-5-1-2-6-15(14)12-22)16-11-17(20-13-19-16)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIASAFSBARCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and the pyrimidine ring in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Trifluoroacetic acid, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Tetrahydroisoquinoline Derivatives

Compound 6-Position Substituent 2-Position Substituent Biological Activity (EC₅₀/IC₅₀) Key Reference
Target Compound Pyrrolidin-1-yl-pyrimidine Pyrimidine-4-carbonyl N/A (hypothesized PPARγ modulation) -
20g 1H-tetrazol-5-yl Acryloyl PPARγ EC₅₀ = 13 nM; PTP1B IC₅₀ = 1100 nM
13p Tetrazol-5-yl Furyl-acryloyl Potent PPARγ partial agonist
26s Diethylamino Furyl-acryloyl N/A (synthetic yield = 45%)

Biological Activity

2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Core Structure : Tetrahydroisoquinoline
  • Substituents : Pyrimidine and pyrrolidine moieties attached via a carbonyl group.

Molecular Formula : C15H18N4O

Molecular Weight : 270.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrimidine Ring : Via condensation reactions involving suitable aldehydes and guanidine derivatives.
  • Introduction of the Pyrrolidine Ring : Through nucleophilic substitution reactions with halogenated pyrimidine derivatives.
  • Attachment of the Tetrahydroisoquinoline Core : This can be achieved through various coupling reactions, ensuring the proper orientation and functionalization.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Binding : The compound has the potential to modulate signaling pathways by interacting with cell surface receptors.
  • DNA Intercalation : It may disrupt replication and transcription processes by intercalating into DNA.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits activity against targets involved in:

  • Neurological Disorders : Potential neuroprotective effects have been noted.
  • Cancer Pathways : In vitro studies indicate anti-proliferative properties against various cancer cell lines.

Case Studies and Research Findings

Recent research has focused on evaluating the compound's efficacy in different biological contexts:

StudyFocusFindings
El Shehry et al. (2018) Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Gupta et al. (2023) Antiviral ActivityShowed promising results against HIV-1 with low micromolar concentrations required for inhibition.
BenchChem Reports Enzyme InhibitionUsed in biochemical assays to study enzyme inhibition mechanisms and receptor binding affinities.

Q & A

Q. What are the key synthetic methodologies for preparing 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives?

Methodological Answer: The synthesis typically involves coupling tetrahydroisoquinoline scaffolds with functionalized pyrimidine intermediates. Key approaches include:

  • Reductive Amination : Sodium triacetoxyborohydride (STAB) in DMF at room temperature facilitates the coupling of pyrrolidine-containing pyrimidines with tetrahydroisoquinoline derivatives .
  • Carbonyl Coupling : Reacting tetrahydroisoquinoline with pyrimidine-4-carbonyl chlorides under basic conditions (e.g., Et₃N in THF) yields the target compound. Ethyl esters of related structures have been synthesized using similar methods .
MethodReagents/ConditionsYield RangeReference
Reductive AminationSTAB, DMF, rt40–60%
Carbonyl CouplingPyrimidine carbonyl chloride, Et₃N45–50%

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm, while tetrahydroisoquinoline protons resonate between δ 3.0–4.5 ppm .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities. ESIMS data for analogous compounds show deviations <0.1% from theoretical values .
  • HPLC : Purity assessment using C18 columns (MeCN/H₂O gradients) ensures >95% purity for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : STAB outperforms NaBH₃CN in reductive amination due to milder conditions and reduced side reactions .
  • Temperature Control : Maintaining rt during coupling prevents decomposition of acid-sensitive intermediates (e.g., pyrrolidine substituents) .

Q. How should researchers address contradictory biological activity data observed in different in vitro assays?

Methodological Answer:

  • Assay Validation : Replicate experiments using standardized protocols (e.g., kinase inhibition assays with ATP concentrations adjusted to physiological levels) .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation products .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can identify binding mode variations caused by conformational flexibility in the pyrrolidine-pyrimidine moiety .

Q. What in vitro and in vivo models are recommended for evaluating the pharmacological activity of this compound?

Methodological Answer:

  • In Vitro :
    • Kinase Inhibition Assays : Screen against CDK2/4 or Aurora kinases due to structural similarity to pyrimidine-based inhibitors .
    • Microbial Screening : Assess antimicrobial activity using Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) models, as seen in tetrahydroquinoline derivatives .
  • In Vivo :
    • Xenograft Models : Evaluate antitumor efficacy in nude mice with human cancer cell lines (e.g., HCT-116) .
Model TypeApplicationReference
Kinase InhibitionCancer therapeutics
Microbial ScreeningAntimicrobial activity
Xenograft ModelsIn vivo efficacy validation

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradients of EtOAc/hexane for polar intermediates (e.g., pyrimidine carbonyl derivatives) .
  • Acid-Base Extraction : Separate basic pyrrolidine-containing intermediates from neutral byproducts using HCl/NaOH washes .
  • Crystallization : Ethanol/water mixtures effectively crystallize tetrahydroisoquinoline derivatives .

Q. How can computational tools predict the compound’s solubility and bioavailability?

Methodological Answer:

  • LogP Calculations : Tools like ChemAxon predict logP values (~2.5 for this compound), indicating moderate lipophilicity suitable for CNS penetration .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) model hydration shells around the pyrimidine carbonyl group, informing formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.